5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
The compound 5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic molecule featuring a benzimidazole core, a piperazine ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with benzyl aldehyde under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.
Formation of the Pyridinone Moiety: The final step involves the acylation of the piperazine intermediate with 2-pyridone-5-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The benzimidazole and piperazine rings can be oxidized under strong oxidizing conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the benzimidazole core or the carbonyl group, potentially forming amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of various enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the pyridinone moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one: can be compared with other benzimidazole derivatives, such as:
1-benzyl-1H-benzo[d]imidazole: Lacks the piperazine and pyridinone moieties, resulting in different biological activity and chemical properties.
4-(1H-benzo[d]imidazol-2-yl)piperazine: Similar structure but without the pyridinone moiety, affecting its solubility and stability.
2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol: Contains a hydroxyl group instead of the piperazine ring, leading to different reactivity and biological interactions.
The uniqueness of This compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not present in the individual components or simpler derivatives.
Properties
IUPAC Name |
5-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c31-24-11-10-20(16-26-24)25(32)29-14-12-28(13-15-29)18-23-27-21-8-4-5-9-22(21)30(23)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCQLORAKNUAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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